molecular formula C37H39ClN4O4 B12425217 Mcl1-IN-9

Mcl1-IN-9

Cat. No.: B12425217
M. Wt: 639.2 g/mol
InChI Key: VMBSCFPYXBSHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mcl1-IN-9 is a potent and selective inhibitor of the myeloid cell leukemia 1 (MCL1) protein, which is a member of the B-cell lymphoma 2 (BCL2) family. MCL1 plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of MCL1 is frequently observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy. This compound has been developed to target and inhibit MCL1, thereby promoting apoptosis in cancer cells and offering a potential therapeutic strategy for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mcl1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, selecting appropriate solvents and reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to achieve high yield, purity, and cost-effectiveness in the production process .

Chemical Reactions Analysis

Types of Reactions: Mcl1-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mcl1-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Mcl1-IN-9 exerts its effects by selectively binding to the MCL1 protein, thereby preventing its interaction with pro-apoptotic proteins such as BAX and BAK. This inhibition frees the pro-apoptotic proteins to initiate the apoptotic cascade, leading to cell death. The molecular targets and pathways involved include the mitochondrial apoptotic pathway, where MCL1 plays a key role in maintaining mitochondrial integrity and preventing the release of apoptogenic factors .

Comparison with Similar Compounds

Uniqueness of Mcl1-IN-9: this compound is unique in its high selectivity and potency for MCL1, making it a valuable tool for studying the role of MCL1 in cancer and other diseases. Its ability to induce apoptosis selectively in cancer cells overexpressing MCL1 highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C37H39ClN4O4

Molecular Weight

639.2 g/mol

IUPAC Name

3-[[11-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1-oxo-7-(1,3,5-trimethylpyrazol-4-yl)-4,5-dihydro-3H-[1,4]diazepino[1,2-a]indol-2-yl]methyl]benzoic acid

InChI

InChI=1S/C37H39ClN4O4/c1-22-18-28(19-23(2)33(22)38)46-17-8-14-30-29-12-7-13-31(32-24(3)39-40(5)25(32)4)34(29)42-16-9-15-41(36(43)35(30)42)21-26-10-6-11-27(20-26)37(44)45/h6-7,10-13,18-20H,8-9,14-17,21H2,1-5H3,(H,44,45)

InChI Key

VMBSCFPYXBSHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC2=C3C(=O)N(CCCN3C4=C2C=CC=C4C5=C(N(N=C5C)C)C)CC6=CC(=CC=C6)C(=O)O

Origin of Product

United States

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